N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound featuring a biphenyl carboxamide core linked via a sulfonylethyl chain to a 4-(2-fluorophenyl)piperazine moiety. The 2-fluorophenyl group on the piperazine ring may enhance binding specificity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c26-23-8-4-5-9-24(23)28-15-17-29(18-16-28)33(31,32)19-14-27-25(30)22-12-10-21(11-13-22)20-6-2-1-3-7-20/h1-13H,14-19H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBWNODHDGWWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound acts as an inhibitor of ENTs. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km). Therefore, it acts as an irreversible and non-competitive inhibitor.
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. ENTs are responsible for the transport of nucleosides across cell membranes, which are crucial for nucleotide synthesis and regulation of adenosine function. By inhibiting ENTs, this compound can potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it may have good bioavailability, as ents are often involved in drug absorption and distribution.
Result of Action
The inhibition of ENTs by this compound can lead to changes in nucleotide synthesis and adenosine function. This could potentially result in various molecular and cellular effects, depending on the specific roles of these processes in different cell types.
Biochemical Analysis
Biochemical Properties
The compound N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide has been shown to interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Cellular Effects
In cellular models, N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide has been shown to inhibit the uptake of uridine, a nucleoside that plays a key role in various cellular processes. The compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2.
Molecular Mechanism
At the molecular level, N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-[1,1’-biphenyl]-4-carboxamide acts as an irreversible and non-competitive inhibitor of ENTs. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km).
Temporal Effects in Laboratory Settings
It has been reported that the inhibitory effect of the compound on uridine uptake could not be washed out, suggesting a long-term effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Biphenyl Carboxamide Moieties
Compound A : N-(4-Sulfamoylbenzyl)-(1,1'-biphenyl)-4-carboxamide (compound 4 in )
- Key Differences : Replaces the sulfonylethyl-piperazine group with a sulfamoylbenzyl linker.
- Activity: Exhibits carbonic anhydrase inhibitory activity, suggesting the biphenyl carboxamide scaffold contributes to enzyme binding.
Compound B : N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-carboxamide (CAS RN: 148672-13-3)
- Key Differences : Incorporates a methylpiperazine group on a methoxyphenyl ring and a 1,2,4-oxadiazolyl substituent on the biphenyl system.
- Activity : The oxadiazole group likely enhances metabolic stability and bioavailability compared to the target compound’s simpler fluorophenyl-piperazine motif .
Piperazine-Based Sulfonamide Derivatives
Compound C : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Key Differences : Uses an acetamide linker instead of ethyl sulfonyl and lacks the biphenyl system.
Compound D : 1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide ()
- Key Differences : Replaces piperazine with piperidine and substitutes the biphenyl carboxamide with a phenylethyl group.
- Activity: Piperidine’s chair conformation (vs.
Fluorinated Piperazine Derivatives with Receptor Affinity
Compound E : N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides ()
- Key Differences : Features a dichlorophenyl-piperazine group and a heterobiaryl carboxamide.
- Activity : High affinity and enantioselectivity for D3 dopamine receptors, suggesting that halogenated aryl groups on piperazine enhance receptor specificity. The target compound’s 2-fluorophenyl group may offer similar advantages but with reduced steric bulk .
Pharmacological and Physicochemical Comparisons
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Receptor Binding : Fluorinated piperazine derivatives (e.g., Compound E) show high affinity for dopamine receptors, suggesting the target compound’s 2-fluorophenyl group may confer similar selectivity .
- Metabolic Stability : Sulfonylethyl linkers (target compound) may improve stability over acetamide-based analogs (Compound C) due to reduced susceptibility to enzymatic cleavage .
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